N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]-1,3-benzothiazol-2-amine
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Overview
Description
N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]-1,3-benzothiazol-2-amine is a complex organic compound that features both benzotriazole and benzothiazole moieties. These heterocyclic structures are known for their versatile chemical properties and applications in various fields, including materials science, pharmaceuticals, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]-1,3-benzothiazol-2-amine typically involves the reaction of 1H-benzotriazole with 2-methylpropylamine and 2-aminobenzothiazole. The reaction conditions often require the use of a solvent such as ethanol or acetonitrile and may involve catalysts to facilitate the reaction. The process can be optimized by controlling the temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve batch or continuous flow processes. The choice of method depends on the scale of production and the desired purity of the final product. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]-1,3-benzothiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the benzotriazole or benzothiazole rings can be functionalized with different substituents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Ethanol, acetonitrile, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or halogen substituents .
Scientific Research Applications
N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]-1,3-benzothiazol-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of corrosion inhibitors, dyes, and polymers .
Mechanism of Action
The mechanism of action of N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The benzotriazole and benzothiazole moieties can bind to metal ions, proteins, and nucleic acids, modulating their activity. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Benzotriazole: Known for its use as a corrosion inhibitor and in organic synthesis.
1,3-Benzothiazole: Used in the production of dyes, rubber accelerators, and pharmaceuticals.
2-Aminobenzothiazole: Investigated for its antimicrobial and anticancer properties
Uniqueness
N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]-1,3-benzothiazol-2-amine is unique due to the combination of benzotriazole and benzothiazole moieties in a single molecule. This dual functionality enhances its chemical reactivity and broadens its range of applications compared to its individual components .
Properties
IUPAC Name |
N-[1-(benzotriazol-1-yl)-2-methylpropyl]-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5S/c1-11(2)16(22-14-9-5-3-7-12(14)20-21-22)19-17-18-13-8-4-6-10-15(13)23-17/h3-11,16H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSOFAVFWSTRDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(NC1=NC2=CC=CC=C2S1)N3C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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